Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride
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Overview
Description
Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride: is a synthetic, halogenated porphyrin compound with the molecular formula C56H62Cl4N8 and a molecular weight of 988.96 . Porphyrins are a group of organic compounds, widely known for their role in biological systems such as hemoglobin and chlorophyll. This particular compound is cationic and is used in various scientific research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride typically involves the reaction of pyrrole with an aldehyde in the presence of an acid catalyst to form the porphyrin core. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of the porphyrin ring.
Reduction: It can be reduced to form metalloporphyrins when reacted with metal salts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the meso positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Oxidized porphyrins with varying degrees of oxidation.
Reduction: Metalloporphyrins with metals such as iron, cobalt, or zinc.
Substitution: Substituted porphyrins with different functional groups at the meso positions.
Scientific Research Applications
Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride involves its interaction with biological membranes and nucleic acids. The compound can bind to DNA or RNA molecules, affecting their structure and stability . Upon exposure to light, it exhibits photodynamic properties, generating reactive oxygen species (ROS) that can cause cellular damage and apoptosis . This property is particularly useful in photodynamic therapy for targeting cancer cells .
Comparison with Similar Compounds
Meso-tetra(N-methyl-4-pyridyl) porphine tetrachloride: Similar structure and metal-binding properties, used as a model for heme proteins.
Meso-tetra(4-carboxyphenyl) porphine: Anionic porphyrin used in similar applications but with different solubility and interaction properties.
Meso-tetra(p-hydroxyphenyl) porphine: Neutral porphyrin with distinct partitioning behavior in biological systems.
Uniqueness: Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride is unique due to its cationic nature, which enhances its interaction with negatively charged biological molecules and membranes. This property makes it particularly effective in applications such as photodynamic therapy and as a fluorescent probe .
Properties
Molecular Formula |
C56H62Cl4N8 |
---|---|
Molecular Weight |
988.9 g/mol |
IUPAC Name |
trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]azanium;tetrachloride |
InChI |
InChI=1S/C56H62N8.4ClH/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;;;;/h13-36,57,60H,1-12H3;4*1H/q+4;;;;/p-4 |
InChI Key |
WODUFXACJCQWBG-UHFFFAOYSA-J |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C=C4)C9=CC=C(C=C9)[N+](C)(C)C)N3.[Cl-].[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
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